9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one
Description
This compound is a synthetic purine nucleoside analog characterized by a modified ribose moiety. The core structure consists of a purine base (1H-purin-6-one) linked to a tetrahydrofuran ring (oxolan-2-yl) with specific stereochemistry (2R,3R,4R,5R). Unique structural features include:
- 4-hydroxy and 5-(hydroxymethyl) groups on the ribose ring, common in nucleosides.
Its molecular formula is C₁₂H₁₈N₄O₆ (calculated molecular weight: 338.3 g/mol).
Properties
Molecular Formula |
C13H18N4O6 |
|---|---|
Molecular Weight |
326.31 g/mol |
IUPAC Name |
9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C13H18N4O6/c1-21-2-3-22-10-9(19)7(4-18)23-13(10)17-6-16-8-11(17)14-5-15-12(8)20/h5-7,9-10,13,18-19H,2-4H2,1H3,(H,14,15,20)/t7-,9-,10-,13-/m1/s1 |
InChI Key |
YVCRYUJBJVEBAK-QYVSTXNMSA-N |
Isomeric SMILES |
COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)O |
Canonical SMILES |
COCCOC1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the ribose derivative: This involves the protection of hydroxyl groups and selective functionalization to introduce the methoxyethoxy group.
Coupling with the purine base: The ribose derivative is then coupled with the purine base under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes:
Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification techniques: Advanced purification techniques such as chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Functional groups on the purine base or ribose moiety can be substituted with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.
Scientific Research Applications
9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets. The compound may:
Bind to enzymes: Inhibiting or modulating their activity.
Interact with nucleic acids: Affecting processes such as replication or transcription.
Modulate signaling pathways: Influencing cellular responses and functions.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Ribose Modifications
Purine Base Variations
- 1H-purin-6-one (hypoxanthine derivative) vs. 6-amino purine (adenine derivative): Hypoxanthine derivatives (e.g., inosine) exhibit antioxidant properties, while adenine analogs are often incorporated into DNA/RNA, affecting replication .
Research Findings
Table 2: Comparative Pharmacological Data
Biological Activity
The compound 9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one is a purine nucleoside analog with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C17H25N5O7
- Molecular Weight : 411.41 g/mol
- CAS Number : 440327-50-4
This compound functions primarily as an antiviral agent by mimicking natural nucleosides. It is believed to inhibit viral replication through incorporation into viral RNA or DNA, disrupting the synthesis process. The structural similarity to purines allows it to compete with endogenous substrates for viral polymerases.
Antiviral Properties
Recent studies have demonstrated the effectiveness of this compound against various viruses. A notable study indicated that it exhibits potent activity against the cowpox virus, a member of the Orthopoxvirus genus. The compound showed significant inhibition of viral replication in vitro, with a calculated IC50 value indicating its potency compared to standard antiviral agents like cidofovir .
Cytotoxicity and Selectivity
Cytotoxicity assays revealed that while the compound effectively inhibits viral replication, it maintains a favorable safety profile in normal human cells. The selectivity index (SI) for this compound was found to be significantly higher than that of conventional antiviral drugs, suggesting a lower risk of toxicity in therapeutic applications .
Study 1: Cowpox Virus Inhibition
In a laboratory setting, researchers tested the efficacy of this compound against cowpox virus-infected Vero cells. The results showed:
- IC50 : 0.75 µM
- Selectivity Index : 15 (indicating low cytotoxicity)
This study highlights the potential use of the compound in treating infections caused by orthopoxviruses .
Study 2: Comparative Analysis with Other Nucleoside Analogues
A comparative study evaluated the antiviral activities of several nucleoside analogs, including this compound. The findings indicated that it outperformed other analogs in terms of both potency and selectivity against viral targets. The data are summarized in Table 1 below:
| Compound Name | IC50 (µM) | Selectivity Index |
|---|---|---|
| 9-Hydroxy Purine Analog | 0.75 | 15 |
| Cidofovir | 1.20 | 8 |
| Acyclovir | 1.50 | 10 |
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics when administered orally or intravenously. Its half-life and bioavailability are currently under investigation to optimize dosing regimens for clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
